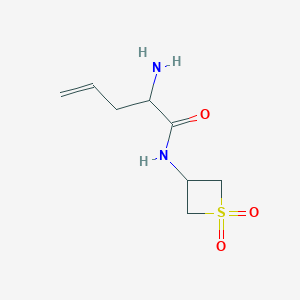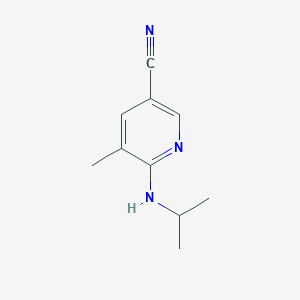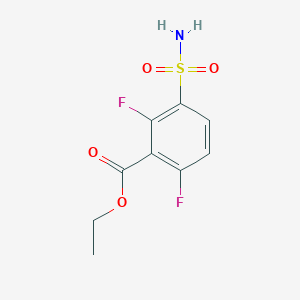
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll These compounds are characterized by their large, conjugated ring systems, which allow them to absorb light and participate in various chemical reactions
准备方法
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the tetrahydroporphyrin form. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified by chromatography .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes, scaled up to accommodate larger quantities. The use of automated synthesis equipment and continuous flow reactors could improve efficiency and yield.
化学反应分析
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding porphyrin. Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: The compound can be reduced further to form various reduced porphyrin derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups. This can be achieved using nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding porphyrin, while substitution reactions can produce a wide range of functionalized porphyrins .
科学研究应用
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin has several applications in scientific research:
Chemistry: The compound is used as a model system for studying the properties of porphyrins and their derivatives. It is also used in the synthesis of other porphyrin-based compounds.
Biology: Porphyrins and their derivatives are studied for their roles in biological systems, such as in heme proteins and chlorophyll. This compound can be used to investigate the interactions of porphyrins with biological molecules.
Medicine: Porphyrins are explored for their potential use in photodynamic therapy, a treatment for cancer and other diseases that involves the activation of a photosensitizer by light. The chlorophenyl groups in this compound may enhance its photophysical properties, making it a candidate for such applications.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin depends on its specific application. In photodynamic therapy, for example, the compound acts as a photosensitizer. Upon exposure to light, it generates reactive oxygen species that can damage cellular components, leading to cell death. The molecular targets and pathways involved in this process include cellular membranes, proteins, and nucleic acids .
相似化合物的比较
5,10,15,20-Tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin can be compared to other porphyrin derivatives, such as:
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin:
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: The carboxyl groups in this compound can enhance its solubility in water and its ability to form complexes with metal ions.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: The methoxy groups can influence the electronic properties of the porphyrin ring, affecting its absorption and emission spectra.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of porphyrin chemistry.
属性
分子式 |
C44H28Cl4N4 |
|---|---|
分子量 |
754.5 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(4-chlorophenyl)-2,3,22,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-21,23,50-51H,22,24H2 |
InChI 键 |
FHLMLKSHESEMLI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)Cl)N5)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
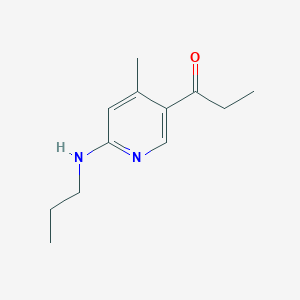
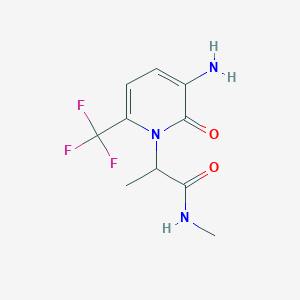
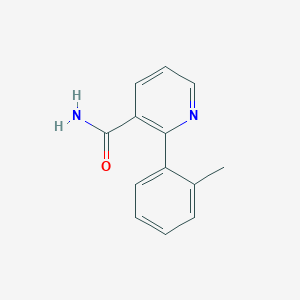
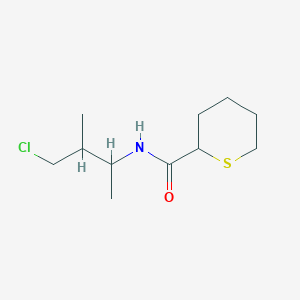
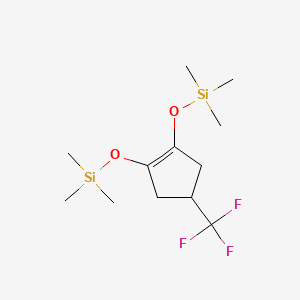
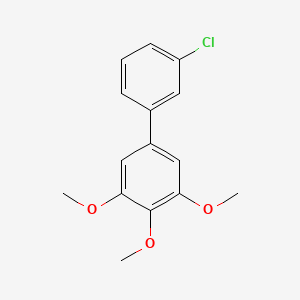
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
